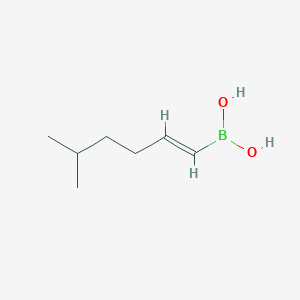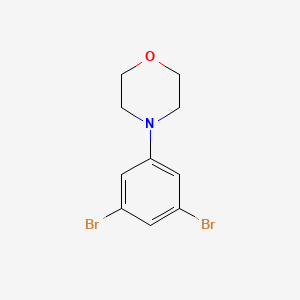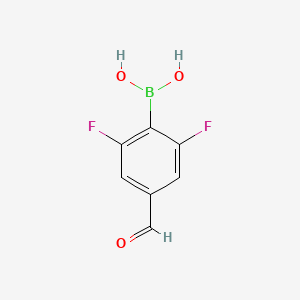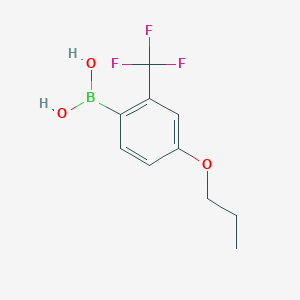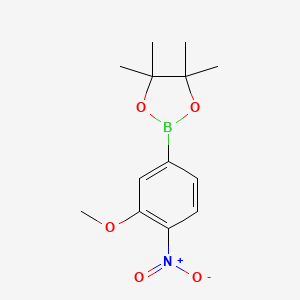
3-(3-Cyanophenyl)-2-methoxybenzoic acid
Descripción general
Descripción
3-Cyanophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s an intermediate in the synthesis of piperidine-based MCH R1 antagonists .
Synthesis Analysis
The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The conformational, structural, electronic and spectroscopic properties of 3-Cyanophenylboronic Acid have been studied . The geometries of its conformers were fully optimized at the Hartree-Fock (HF) and DFT/B3LYP levels of the theory with 6-311++G (d,p) basis set .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical And Chemical Properties Analysis
3-Cyanophenylboronic acid has a melting point of 298 °C (dec.) (lit.) and a boiling point of 347.4±44.0 °C (Predicted) . It’s soluble in Methanol .Aplicaciones Científicas De Investigación
1. Bioactive Compound Synthesis
Phenyl ether derivatives, similar to 3-(3-Cyanophenyl)-2-methoxybenzoic acid, have been derived from marine fungi, showing significant bioactivity. For instance, compounds from the fungus Aspergillus carneus exhibited strong antioxidant activities, suggesting potential in therapeutic or protective applications (Xu et al., 2017).
2. Material Science and Nanotechnology
4-hydroxy-3-methoxybenzoic acid, structurally similar to the compound , has been encapsulated into layered double hydroxide (LDH) to produce nanohybrids for controlled release of flavor in foods, indicating its potential in material science and nanotechnology (Hong et al., 2008).
3. Pharmaceutical Intermediate Synthesis
Compounds structurally related to this compound have been synthesized as pharmaceutical intermediates, suggesting the chemical's potential in drug development and synthesis (Ma, 2000).
4. Antibacterial Applications
Derivatives of methoxybenzoic acid have shown significant antibacterial activity against various bacterial strains, indicating potential uses in developing antibacterial agents or treatments (Popiołek & Biernasiuk, 2016).
5. Analytical Chemistry
Studies have focused on the conditions for determining chloromethoxybenzoic acid derivatives, an integral part of many pesticides. This indicates the role of such compounds in environmental monitoring and analytical chemistry (Maga et al., 2021).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The binding modes of these compounds were studied by induced-fit docking (IFD) .
Biochemical Pathways
Compounds such as 2-cyanoprop-2-yl 3-phenoxybenzoate have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation . These activities suggest that the compound may influence metabolic pathways related to glucose metabolism and lipid homeostasis.
Result of Action
Based on the activities of similar compounds, it can be speculated that the compound may have potential therapeutic effects in various conditions, including viral infections, inflammation, cancer, and metabolic disorders .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-Cyanophenyl)-2-methoxybenzoic acid. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. For instance, the Suzuki–Miyaura cross-coupling reaction, a common method for synthesizing such compounds, requires specific reaction conditions and a relatively stable organoboron reagent .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-cyanophenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-14-12(6-3-7-13(14)15(17)18)11-5-2-4-10(8-11)9-16/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODGFTRRHPVTOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688791 | |
| Record name | 3'-Cyano-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261928-47-5 | |
| Record name | 3'-Cyano-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





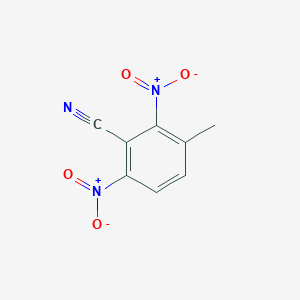
![5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422085.png)
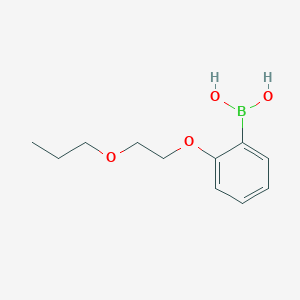
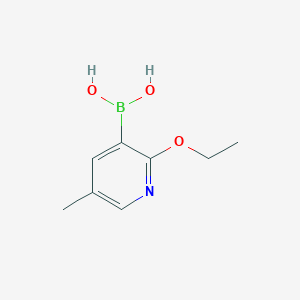
![(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid](/img/structure/B1422092.png)

